molecular formula C21H32N2O2 B1531184 Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1159982-59-8

Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B1531184
CAS No.: 1159982-59-8
M. Wt: 344.5 g/mol
InChI Key: PGZROCDJHYQOFI-UHFFFAOYSA-N
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Description

Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with a suitable spirocyclic precursor, followed by protection of the amine group with a tert-butyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the spirocyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and to handle the compound safely.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: Lacks the benzyl group, resulting in different chemical properties and reactivity.

  • Di-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate: Contains two tert-butyl groups, altering its steric and electronic properties.

  • Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Different substitution pattern on the spirocyclic framework.

Uniqueness: Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate stands out due to its unique combination of the benzyl group and the spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs.

This compound continues to be a subject of interest in various scientific disciplines, and ongoing research may uncover new applications and insights into its behavior and utility.

Biological Activity

Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate is a complex organic compound with the molecular formula C21H32N2O2C_{21}H_{32}N_{2}O_{2} and a molecular weight of 344.49 g/mol. This compound belongs to the class of spiro compounds, which are characterized by their unique ring structures, and has garnered interest due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. This interaction can lead to significant pharmacological effects, which are currently under investigation in various studies.

Pharmacological Studies

Recent studies have explored the compound's potential in drug discovery, particularly in relation to its interaction with opioid receptors and other molecular targets. The compound's structure suggests it may act as a scaffold for developing multitarget drugs that could influence pain pathways or neurochemical signaling.

Case Studies

  • Opioid Receptor Interaction : Research indicates that compounds similar to this compound have demonstrated affinity for μ-opioid receptors (MOR). In vitro studies have shown that modifications in the spirocyclic structure can enhance binding affinity and selectivity towards these receptors, potentially leading to novel analgesic agents .
  • Neuroprotective Effects : Another area of investigation has focused on the neuroprotective properties of related diazaspiro compounds. In animal models, these compounds have been shown to mitigate neurodegeneration and improve cognitive functions, suggesting a role in treating neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies have also indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, prompting further exploration into their mechanisms of action and therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure344.49 g/molOpioid receptor interaction
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateStructure344.49 g/molAnalgesic properties
9-Benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylic acidStructure344.49 g/molCytotoxic effects

Synthesis and Production

The synthesis of this compound typically involves several steps starting from linear precursors containing necessary functional groups. The cyclization process often requires strong bases or acids to facilitate the formation of the spirocyclic framework .

Synthetic Routes

  • Base-Catalyzed Cyclization : A common method involves using strong bases to promote cyclization reactions.
  • Acid-Catalyzed Reactions : Acidic conditions can also be employed to achieve desired structural configurations.
  • Purification Techniques : Post-synthesis purification methods such as recrystallization or chromatography are essential for obtaining high-purity compounds suitable for biological testing .

Properties

IUPAC Name

tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-13-7-10-21(17-23)11-14-22(15-12-21)16-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZROCDJHYQOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678065
Record name tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-59-8
Record name 1,1-Dimethylethyl 9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159982-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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